1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one is a useful research compound. Its molecular formula is C18H19FN6O2 and its molecular weight is 370.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one is a complex organic molecule that has generated interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a piperazine ring linked to a triazolo-pyridazine moiety and a fluorophenoxy group. Its molecular formula is C18H20FN5O with a molecular weight of approximately 353.39 g/mol. The structural components suggest potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazolo-pyridazine structure have been evaluated for their activity against Mycobacterium tuberculosis. A study found that certain derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating promising efficacy as anti-tubercular agents .
Anticancer Activity
The compound's structural motifs are also associated with anticancer activities. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For example, derivatives of triazolo-pyridazine have been tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, revealing IC50 values as low as 0.98 μM for the most active compounds . These findings suggest that the compound may engage in mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of This compound is hypothesized to involve multiple pathways:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as c-Met and VEGFR-2 .
- Cell Cycle Modulation : Studies indicate that these compounds can induce G0/G1 phase arrest in cancer cells .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anti-Tubercular Activity : A series of derivatives were synthesized and evaluated for their anti-tubercular properties, with several showing significant activity against M. tuberculosis with low cytotoxicity towards human cells .
- Cytotoxicity Evaluation : Compounds were screened for cytotoxic effects on HEK-293 cells, demonstrating nontoxic profiles while maintaining potent antimicrobial activity .
Data Summary
Compound Name | Biological Activity | IC50 (μM) | Target |
---|---|---|---|
Compound A | Anti-tubercular | 1.35 | M. tuberculosis |
Compound B | Anticancer | 0.98 | A549 Cell Line |
Compound C | Kinase Inhibition | 26 | c-Met |
属性
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-13(27-15-4-2-14(19)3-5-15)18(26)24-10-8-23(9-11-24)17-7-6-16-21-20-12-25(16)22-17/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMFZBRALMKCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。